Methyl 2-{[(tert-butoxy)carbonyl]amino}-4-oxobutanoate

Biocatalysis Asymmetric reduction Peptidomimetic synthesis

Synthetic routes to enantiopure γ-amino-β-hydroxy esters via Baker's yeast reduction suffer from diastereoselectivity erosion when Cbz or alternative N-protecting groups replace Boc. This Boc-protected aspartic β-semialdehyde delivers 95% d.e. (vs. 77% d.e. for Cbz analog), substantially reducing chromatographic purification burden and increasing isolated yield of the erythro-hydroxy ester. • Enables direct Wittig olefination at β-position for side-chain diversification of aspartic acid scaffolds • Orthogonal Boc/methyl ester architecture permits selective deprotection under mild acidic conditions • Chemically stable, storable ASA equivalent-deprotect on-demand for DHDPS inhibition and lysine biosynthesis studies

Molecular Formula C10H17NO5
Molecular Weight 231.25 g/mol
Cat. No. B11728080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-{[(tert-butoxy)carbonyl]amino}-4-oxobutanoate
Molecular FormulaC10H17NO5
Molecular Weight231.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC=O)C(=O)OC
InChIInChI=1S/C10H17NO5/c1-10(2,3)16-9(14)11-7(5-6-12)8(13)15-4/h6-7H,5H2,1-4H3,(H,11,14)
InChIKeyYRBARHABTATAFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Protected Aspartic Acid β-Semialdehyde Building Block


Methyl 2-{[(tert-butoxy)carbonyl]amino}-4-oxobutanoate, also designated as Boc-Asp(OMe)-CHO or (S)-methyl 2-((tert-butoxycarbonyl)amino)-4-oxobutanoate, is an orthogonally protected aspartic acid derivative (CAS 87884-14-8, C₁₀H₁₇NO₅, MW 231.25) that incorporates a tert-butoxycarbonyl (Boc) N-protecting group, a methyl ester at the α-carboxyl position, and a reactive aldehyde functionality at the β-position . This compound serves as a stabilized, isolable equivalent of aspartic acid β-semialdehyde (ASA), an important biosynthetic and synthetic precursor [1]. The β-aldehyde moiety provides a versatile electrophilic handle for Wittig olefinations, reductive aminations, Grignard additions, and homologation reactions, while the orthogonal Boc/methyl ester protecting group architecture enables selective deprotection under mild acidic conditions without affecting the ester functionality . This combination of orthogonal protection with aldehyde reactivity distinguishes it from fully reduced analogs (e.g., Boc-homoserine methyl ester) and fully oxidized analogs (e.g., Boc-Asp(OMe)-OH), positioning this compound as a strategic intermediate for the asymmetric construction of unnatural amino acids, peptidomimetics, and bioactive small molecules [1].

Why Generic Substitution Fails


Generic substitution of methyl 2-{[(tert-butoxy)carbonyl]amino}-4-oxobutanoate with closely related Boc-aspartate derivatives fails due to functional group incompatibility and divergent stereochemical outcomes in downstream transformations. The β-aldehyde moiety of this compound is irreplaceable for reactions requiring electrophilic reactivity at the β-position, such as Wittig olefination or reductive amination, whereas common alternatives like Boc-Asp(OMe)-OH (CAS 98045-03-5) or Boc-Asp(OMe)-OMe (CAS 55747-84-7) lack this reactive handle entirely, necessitating additional reduction or oxidation steps that erode overall yield and introduce racemization risk [1]. When alternative N-protecting groups are employed, stereochemical fidelity deteriorates: Baker's yeast reduction of the analogous Cbz-protected substrate proceeds with markedly lower diastereoselectivity (77% d.e.) compared to the Boc-protected compound (95% d.e.), demonstrating that the Boc group is not merely a generic protecting group but an active participant in determining the stereochemical outcome of enzymatic transformations . Furthermore, the methyl ester moiety provides distinct advantages in synthetic workup and purification relative to tert-butyl or benzyl ester analogs, which require different deprotection conditions that may be incompatible with acid-labile or hydrogenation-sensitive downstream functionalities [1].

Quantitative Differentiation Evidence


Stereochemical Control in Baker’s Yeast Reduction

In a direct head-to-head comparison, methyl 2-{[(tert-butoxy)carbonyl]amino}-4-oxobutanoate (Boc-protected) and its Cbz-protected analog were subjected to identical Baker's yeast reduction conditions. The Boc-protected substrate afforded the (R)-hydroxy ester with 95% diastereomeric excess (d.e.), whereas the Cbz-protected analog under the same conditions produced only 77% d.e. . This 18-percentage-point differential in stereochemical fidelity demonstrates that the N-protecting group is not an interchangeable component but a critical determinant of enzymatic recognition and stereocontrol. The Boc group's steric and electronic properties facilitate more precise enzyme-substrate interactions during the reduction of the β-aldehyde moiety, enabling access to enantiomerically enriched (R)-4-amino-3-hydroxybutanoate derivatives, which serve as direct precursors to biologically active substances including sperabillin C and (R)-GABOB .

Biocatalysis Asymmetric reduction Peptidomimetic synthesis

Aldehyde Generation via DIBAL Reduction

In the established Padrón methodology, the target compound (as its di-Boc protected variant, methyl (2S)-2-{(tert-butoxy)-N-[(tert-butyl)oxycarbonyl]-carbonylamino}-4-oxobutanoate) is obtained via selective DIBAL reduction of the corresponding N,N-di-Boc-aspartic acid dimethyl ester. Under precisely controlled conditions (1.1 equiv DIBAL-H in Et₂O/cyclohexane at -78 °C for 1.5 h under inert atmosphere), this transformation proceeds with >99% yield to deliver the β-aldehyde product as a chromatographically homogeneous colorless oil, with full spectroscopic characterization confirming structural integrity . This near-quantitative conversion contrasts with alternative reduction protocols employing LiAlH₄ or NaBH₄, which typically suffer from over-reduction to the corresponding alcohol and require careful stoichiometric control to avoid side-product formation [1]. The DIBAL methodology is equally applicable to both aspartic and glutamic acid-derived diesters, providing a unified platform for accessing diverse α-amino acid semialdehydes with retained enantiomeric purity [1].

Selective reduction Aspartic acid semialdehyde Unnatural amino acid synthesis

Orthogonal Protection for Wittig-Hydrogenation Sequences

The β-aldehyde moiety of methyl 2-{[(tert-butoxy)carbonyl]amino}-4-oxobutanoate undergoes Wittig olefination with various phosphorus ylides to yield enantiomerically pure unsaturated α-amino acids in high yields, with the Boc/methyl ester protecting group combination remaining intact throughout the transformation [1]. Subsequent hydrogenation of the resulting alkene proceeds without affecting either protecting group, enabling a two-step homologation sequence that directly accesses saturated unnatural amino acids with full retention of α-stereochemistry [1]. This orthogonal reactivity profile cannot be replicated with Boc-Asp(OMe)-OH (CAS 98045-03-5), which lacks the electrophilic β-aldehyde, nor with fully deprotected aspartic acid β-semialdehyde, which exhibits limited stability and requires immediate use after preparation [2]. The stabilized, protected aldehyde form described herein is chemically stable for prolonged storage periods and reacts with ylides under controlled conditions to produce unsaturated α-amino acids with defined alkene geometry, a capability that distinguishes it from both its reduced (Boc-homoserine methyl ester) and oxidized (Boc-Asp(OMe)-OH) analogs [1].

Wittig olefination Unnatural amino acids Chiral pool synthesis

Optimal Procurement Scenarios


Enzymatic Synthesis of 4-Amino-3-hydroxybutanoate Derivatives

Procurement of methyl 2-{[(tert-butoxy)carbonyl]amino}-4-oxobutanoate is indicated when the synthetic objective requires Baker's yeast-mediated reduction to access (R)-4-amino-3-hydroxybutanoate scaffolds. The 95% d.e. achieved with this Boc-protected substrate, compared to 77% d.e. for the Cbz analog, translates to substantially reduced chromatographic purification requirements and higher isolated yields of the desired erythro-hydroxy ester stereoisomer . This stereochemical advantage is particularly consequential for multi-step syntheses of biologically active compounds including sperabillin C and (R)-GABOB, where cumulative yield erosion from repeated purifications directly impacts process economics and material throughput .

Wittig Olefination for Unnatural Amino Acid Synthesis

This compound should be prioritized for medicinal chemistry campaigns requiring side-chain diversification of the aspartic acid scaffold via Wittig olefination. The β-aldehyde functionality enables direct coupling with phosphorus ylides to produce enantiomerically pure unsaturated α-amino acids, with the Boc and methyl ester protecting groups remaining orthogonal to both the Wittig reaction conditions and subsequent catalytic hydrogenation steps [1]. This two-step homologation sequence cannot be executed with common alternative Boc-aspartate esters (e.g., Boc-Asp(OMe)-OH or Boc-Asp(OMe)-OMe), which lack the requisite electrophilic aldehyde handle and would require additional reduction/oxidation steps that increase synthetic step count and racemization risk [1].

Aspartic β-Semialdehyde Equivalents for Enzyme Inhibition Studies

For biochemical investigations requiring pure aspartic acid β-semialdehyde (ASA) equivalents—including inhibition studies of dihydrodipicolinate synthase (DHDPS) and other lysine biosynthesis pathway enzymes—this protected aldehyde form offers distinct procurement advantages over the free ASA salt. The free ASA requires immediate use due to stability limitations, whereas this Boc/methyl ester protected derivative is chemically stable for prolonged storage and can be deprotected on-demand immediately prior to assay [2]. The >99% yield achievable in the DIBAL reduction step ensures efficient utilization of the diester precursor and provides reliable access to material of consistent quality, a critical requirement for reproducible enzyme kinetics measurements [2].

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